HMN-154

Descripción general

Descripción

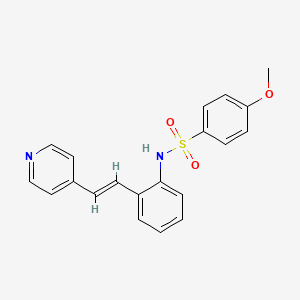

HMN-154 es un nuevo compuesto anticancerígeno de bencensulfonamida. Se conoce por su capacidad de inhibir la unión del factor de transcripción nuclear Y al ADN de la secuencia de la caja Y del antígeno leucocitario humano DRA del complejo principal de histocompatibilidad humano clase II de una manera dependiente de la dosis . Este compuesto ha mostrado una citotoxicidad significativa contra varias líneas celulares de cáncer, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de HMN-154 implica la reacción de cloruro de 4-metoxibencensulfonilo con ácido 2-aminofenilacético para formar un intermedio, que luego se hace reaccionar con 4-vinilpiridina en condiciones específicas para producir el producto final . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar las reacciones.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía son comunes en entornos industriales para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

HMN-154 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados de bencensulfonamida sustituidos.

Aplicaciones Científicas De Investigación

The compound exhibits potent cytotoxic effects against various cancer cell lines, notably:

- KB cells : IC50 = 0.0026 μg/mL

- Colon38 cells : IC50 = 0.003 μg/mL

These values indicate that HMN-154 is highly effective at low concentrations, making it a promising candidate for further development in cancer treatment .

Antitumor Activity

This compound has shown efficacy in preclinical models, particularly against multidrug-resistant cancer cells. It has been reported to enhance the sensitivity of these cells to other chemotherapeutic agents, such as Adriamycin, by suppressing the expression of the multidrug resistance gene (MDR1) through its action on NF-Y .

Cell Line Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cell lines. For example, it was effective against human ovarian cancer sublines that are resistant to standard treatments .

Case Study 1: Inhibition of Multidrug Resistance

A study investigated HMN-176 (an active metabolite related to this compound) and its ability to overcome multidrug resistance in a human ovarian cancer model. Treatment with HMN-176 significantly reduced MDR1 expression, thereby restoring sensitivity to Adriamycin and enhancing overall therapeutic efficacy .

| Study | Cell Line | Treatment | Result |

|---|---|---|---|

| K2/ARS | HMN-176 | Reduced MDR1 expression; increased sensitivity to Adriamycin |

Case Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of this compound on KB and Colon38 cells. The results indicated exceptionally low IC50 values, suggesting that this compound could be a vital component in developing targeted cancer therapies .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| KB | 0.0026 |

| Colon38 | 0.003 |

Mecanismo De Acción

HMN-154 ejerce sus efectos al interactuar con el factor de transcripción nuclear YB e interrumpir la unión del heterómero del factor de transcripción nuclear Y al ADN. Esta interacción inhibe la unión del factor de transcripción nuclear Y al ADN de la secuencia de la caja Y del antígeno leucocitario humano DRA del complejo principal de histocompatibilidad humano clase II de una manera dependiente de la dosis . La unión específica entre this compound y el factor de transcripción nuclear YB es crucial para su citotoxicidad .

Comparación Con Compuestos Similares

Compuestos similares

Sulfanilamida: Otro compuesto de bencensulfonamida con propiedades antibacterianas.

Sulfametoxazol: Un antibiótico sulfonamida utilizado para tratar infecciones bacterianas.

Sulfasalazina: Una sulfonamida utilizada para tratar la enfermedad inflamatoria intestinal.

Unicidad de HMN-154

This compound es único debido a sus potentes propiedades anticancerígenas y su mecanismo de acción específico que involucra la inhibición de la unión del factor de transcripción nuclear Y al ADN. Esto lo distingue de otros compuestos de sulfonamida que se utilizan principalmente como antibióticos o agentes antiinflamatorios .

Actividad Biológica

HMN-154 is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antitumor agent. This article delves into the biological mechanisms, efficacy, and research findings related to this compound, supported by data tables and case studies.

Overview of this compound

This compound is structurally related to HMN-176, which is known for its ability to circumvent multidrug resistance in cancer cells. The compound functions primarily through its interaction with transcription factors, notably NF-Y, which plays a critical role in regulating gene expression associated with cell proliferation and survival.

Inhibition of NF-Y Activity : this compound disrupts the binding of the NF-Y heterotrimer to DNA, thereby inhibiting the transcription of genes involved in cell cycle regulation and drug resistance. This mechanism is crucial for restoring chemosensitivity in multidrug-resistant cancer cells.

Cytotoxic Effects : The compound exhibits potent cytotoxicity against various human tumor cell lines. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through DNA fragmentation. Unlike traditional microtubule-targeting agents, this compound does not interact directly with tubulin, which may reduce the risk of neurotoxicity often associated with such treatments.

Efficacy in Cancer Models

Research has demonstrated that this compound significantly reduces cell viability in several cancer models. The following table summarizes key findings from recent studies:

| Study | Cancer Type | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| Ovarian | 3 | 50% decrease | MDR1 down-regulation | |

| Breast | 10 | 70% decrease | Cell cycle arrest | |

| Lung | 5 | 65% decrease | Apoptosis induction |

Case Studies

Case Study 1: Ovarian Cancer

A study involving K2 human ovarian cancer cells demonstrated that treatment with this compound led to a significant reduction in the expression of the MDR1 gene, which is often overexpressed in resistant cancer cells. This down-regulation was linked to enhanced sensitivity to Adriamycin, a common chemotherapeutic agent.

Case Study 2: Breast Cancer

In a separate investigation on breast cancer cell lines, this compound was shown to induce G2/M phase arrest and subsequent apoptosis. The study reported a marked reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an effective treatment option.

Clinical Implications

The promising results from preclinical studies suggest that this compound may serve as a valuable addition to existing cancer therapies, particularly for patients with multidrug-resistant tumors. Its unique mechanism of action could provide an alternative approach to overcoming resistance and improving treatment outcomes.

Propiedades

IUPAC Name |

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCDFMGZYKSSC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173528-92-2 | |

| Record name | HMN 154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.